![molecular formula C15H9N3O2S B5762311 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5762311.png)
3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile
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Overview
Description
3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a thieno[2,3-b]pyridine ring system, which is known for its biological activities.
Mechanism of Action
The mechanism of action of 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE). It has also been shown to modulate the expression of certain genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that it has anticancer and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile in lab experiments include its potential as a lead compound for the development of new drugs and its potential use in organic electronics. However, its limitations include its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile. One direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in organic electronics.
Synthesis Methods
The synthesis of 3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile has been reported in the literature. One of the methods involves the reaction of 2-aminothiophene-3-carbonitrile with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified by column chromatography to obtain the desired compound.
Scientific Research Applications
3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In materials science, it has been studied for its potential use in organic photovoltaics and organic light-emitting diodes (OLEDs). In organic electronics, it has been investigated for its potential use in organic field-effect transistors (OFETs) and organic solar cells.
properties
IUPAC Name |
3-amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c16-6-13-14(17)9-2-3-10(18-15(9)21-13)8-1-4-11-12(5-8)20-7-19-11/h1-5H,7,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRJJZGAGQJFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C3)C(=C(S4)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(1,3-benzodioxol-5-yl)thieno[2,3-b]pyridine-2-carbonitrile |
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